2-(2-cyclopropylethoxy)ethan-1-ol
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Overview
Description
2-(2-cyclopropylethoxy)ethan-1-ol is an organic compound with the molecular formula C7H14O2. It is characterized by the presence of a cyclopropyl group attached to an ethoxyethanol moiety.
Mechanism of Action
Target of Action
It is an alcohol, and alcohols generally interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
They also bind directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .
Biochemical Pathways
Ethanol metabolism involves at least three distinct enzymatic pathways: alcohol dehydrogenase (adh), cytochrome p450 enzyme cyp2e1, and fatty acid ethyl ester (faee) synthase . The metabolism of ethanol via the CYP2E1 pathway results in increased ROS production, which is associated with various harmful processes .
Pharmacokinetics
Ethanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . The rate-limiting step in oxidation is conversion of ethanol into acetaldehyde by cytosolic alcohol dehydrogenase (ADH), which displays polymorphism, accounting for racial and ethnic variations in pharmacokinetics .
Result of Action
The metabolism of ethanol can lead to the production of reactive oxygen species (ros), which are associated with various harmful processes .
Action Environment
The action, efficacy, and stability of 2-(2-Cyclopropylethoxy)ethanol can be influenced by various environmental factors. For instance, the boiling points of alcohols are much higher than those of alkanes, ethers, etc., of similar molecular mass . The E-Factor, which is the ratio of total waste to total product, can be used to assess the environmental performance of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-cyclopropylethoxy)ethan-1-ol typically involves the reaction of cyclopropyl ethanol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-cyclopropylethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl ethoxy acetic acid.
Reduction: Cyclopropyl ethoxy ethane.
Substitution: Cyclopropyl ethoxy ethyl halides or amines.
Scientific Research Applications
2-(2-cyclopropylethoxy)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-(2-iodophenoxy)ethanol: Similar in structure but contains an iodine atom instead of a cyclopropyl group.
Phenoxyethanol: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
2-(2-cyclopropylethoxy)ethan-1-ol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications .
Properties
IUPAC Name |
2-(2-cyclopropylethoxy)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-6-9-5-3-7-1-2-7/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJINEOLRXEBEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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